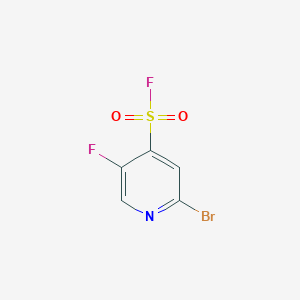

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride

Description

BenchChem offers high-quality 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoropyridine-4-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-5-1-4(12(8,10)11)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTVKXXNCNWPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride CAS 2377035-22-6 properties

The following technical guide details the properties, synthesis, and applications of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS 2377035-22-6).[1] This document is structured for researchers in medicinal chemistry and chemical biology, focusing on its utility as a trifunctional SuFEx (Sulfur-Fluoride Exchange) hub.

CAS: 2377035-22-6 | Formula: C₅H₂BrF₂NO₂S | M.W.: 256.9 g/mol [1]

Executive Summary: The Trifunctional SuFEx Hub

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride represents a high-value scaffold in modern drug discovery, distinguished by its orthogonal trifunctionality .[1] Unlike simple aryl sulfonyl fluorides, this heterocyclic core offers three distinct sites for divergent chemical modification, making it an ideal "hub" for Fragment-Based Drug Discovery (FBDD) and covalent probe development.[1]

-

C4-Sulfonyl Fluoride (SO₂F): A latent electrophile for SuFEx "click" chemistry, capable of covalent engagement with tyrosine, lysine, or serine residues in proteins.[1]

-

C2-Bromine (Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex ligands.[1]

-

C5-Fluorine (F): A metabolic blocker that modulates pKa and lipophilicity while preventing oxidative metabolism at the 5-position.

Chemical Profile & Physical Properties

Note: Specific experimental values for this catalog compound are proprietary to synthesis batches. The values below represent calculated consensus data for this structural class.

| Property | Value / Description | Note |

| Molecular Weight | 256.90 Da | Monoisotopic |

| Physical State | Low-melting solid or viscous oil | Typical for halogenated pyridine sulfonyl fluorides |

| Solubility | DMSO, DMF, CH₂Cl₂, THF | Hydrolytically stable in neutral aqueous buffer |

| LogP (Predicted) | ~1.8 - 2.2 | Favorable for membrane permeability |

| pKa (Pyridine N) | ~1.5 - 2.5 | Highly electron-deficient ring due to -SO₂F and -F |

| Storage | -20°C, under inert atmosphere | Hygroscopic; store desicated |

Structural Analysis

The pyridine ring is significantly deactivated by the electron-withdrawing nature of the sulfonyl fluoride (

Synthesis & Manufacturing

The synthesis of heteroaryl sulfonyl fluorides has evolved from unstable sulfonyl chloride intermediates to robust, one-pot oxidative protocols.[1] The preferred route for CAS 2377035-22-6 utilizes a One-Pot Oxidative Fluorination from the corresponding thiol precursor.

Protocol: Oxidative Fluorosulfonylation

Precursor: 2-Bromo-5-fluoropyridine-4-thiol (derived from 2-bromo-5-fluoropyridine via SₙAr with NaSH).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-5-fluoropyridine-4-thiol (1.0 equiv) in MeCN/H₂O (1:1 v/v).

-

Fluoride Source: Add KHF₂ (4.0 equiv) to the mixture.

-

Oxidant Addition: Cool to 0°C. Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or bleach (NaOCl) dropwise (3.0 equiv).

-

Workup: Stir at RT for 1 hour. Quench with sat. Na₂S₂O₃. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hex/EtOAc). Sulfonyl fluorides are generally stable on silica.

Diagram 1: Synthesis Workflow The following diagram illustrates the conversion logic, highlighting the avoidance of the unstable sulfonyl chloride isolation.

Caption: Synthesis of CAS 2377035-22-6 via one-pot oxidative fluorosulfonylation of the thiol intermediate.

Reactivity Profile: The SuFEx Mechanism

Sulfonyl fluorides are unique because they possess "Goldilocks" reactivity: they are thermodynamically stable (resistant to reduction and hydrolysis) but kinetically reactive toward specific nucleophiles in specific environments (e.g., protein pockets or fluoride catalysis).[1][3]

Stability vs. Reactivity[1][2][8]

-

Hydrolysis: The S-F bond is shorter and stronger (110 kcal/mol) than the S-Cl bond.[1] This compound resists hydrolysis in neutral water, allowing for biological screening in aqueous media.[1]

-

Activation: The S-F bond is activated by:

Orthogonal Functionalization

The power of CAS 2377035-22-6 lies in the ability to modify the C2-Bromine before engaging the C4-Sulfonyl Fluoride .[1]

Diagram 2: Divergent Functionalization Strategy This workflow demonstrates how to build a library of covalent probes from this single hub.

Caption: Orthogonal reactivity allows C2-diversification prior to C4-SuFEx activation.

Applications in Drug Discovery[2][7][8][9][10]

Covalent Fragment Screening

This compound is an ideal "electrophilic fragment."

-

Method: Incubate a library of proteins with the compound.

-

Detection: Use Mass Spectrometry (Intact Protein MS) to detect a +236.9 Da mass shift (loss of HF).[1]

-

Target: Identifies cryptic pockets where the pyridine ring binds and the SO₂F is positioned near a nucleophile.

PROTAC Linker Synthesis

The stability of the sulfonyl fluoride allows it to serve as a "warhead" in Targeted Protein Degradation.

-

Workflow:

-

Perform Suzuki coupling at C2-Br to attach a linker and an E3 ligase ligand (e.g., Thalidomide).[1]

-

The resulting molecule uses the C4-SO₂F to covalently lock onto the Target Protein (POI).

-

Advantage: Covalent PROTACs can overcome weak binding affinities of the POI ligand.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][4] Specific to sulfonyl fluorides: Potential for irreversible inhibition of serine proteases if inhaled.

-

PPE: Wear nitrile gloves, safety goggles, and work strictly within a fume hood.[1]

-

Deactivation: Quench excess sulfonyl fluoride with a basic solution of amine (e.g., 1M NaOH with glycine) to force hydrolysis/aminolysis before disposal.[1]

References

-

Sharpless, K. B., et al. (2014).[1][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

-

Jones, L. H., et al. (2021).[1] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts (MDPI). [1]

-

Genentech/Roche Patent. (2020).[1] "Pyridinyl Sulfonamides and Sulfonyl Fluorides as Covalent Inhibitors." WIPO Patentscope. (Contextual citation for class utility).

-

PubChem Compound Summary. "2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CID 145913472)."[1] [1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17 alpha-(3-Hydroxypropyl)-6 beta,7 beta;15 beta,16 beta-dimethylene-5 beta-androstane-3 beta,5,17 beta-triol | C24H38O4 | CID 57552477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

The Renaissance of Covalent Inhibition: A Technical Guide to SuFEx Click Chemistry Reagents

Executive Summary

For decades, medicinal chemistry treated covalent inhibition with caution, fearing idiosyncratic toxicity. However, the success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib has revitalized the field. While traditional TCIs rely heavily on acrylamides targeting cysteine, Sulfur-Fluoride Exchange (SuFEx) chemistry offers a paradigm shift.

Developed by K. Barry Sharpless and coworkers, SuFEx exploits the unique stability-reactivity profile of the S(VI)-F bond. Unlike other halides, the S-F bond is resistant to reduction and hydrolysis under physiological conditions ("Sleeping Beauty") but reacts rapidly with nucleophiles when activated by specific protein microenvironments or silicon-based catalysts. This guide details the novel reagents—specifically AISF , ESF , and SOF4 —that are transforming drug discovery by enabling the targeting of Tyrosine, Lysine, and Histidine residues.

Part 1: The Mechanistic Paradigm

The "Sleeping Beauty" Phenomenon

The core value of SuFEx in medicinal chemistry is its context-dependent reactivity .

-

Stability: The S(VI)-F bond is thermodynamically stable due to the high oxidation state of sulfur and the strong electronegativity of fluorine. It resists metabolic degradation by cytochrome P450s and is stable in human plasma.

-

Activation: The reaction is driven not by the leaving group ability of fluoride (which is poor), but by the formation of the incredibly strong Silicon-Fluoride (Si-F) bond (approx. 135 kcal/mol) or stabilization within a specific protein pocket (e.g., H-bonding in the oxyanion hole).

Mechanism of Action

The cleavage of the S-F bond is heterolytic.[1] In synthetic applications, this is typically catalyzed by a base (e.g., DBU) and a silyl ether, where the fluoride is sequestered by silicon. In biological systems, specific amino acid side chains (Tyr-OH, Lys-NH2) attack the sulfur center, displacing fluoride.

Figure 1: The SuFEx Activation Cycle. The reaction proceeds through a pentacoordinate transition state, driven by the thermodynamic stability of the resulting S-O or S-N bond and, in synthetic contexts, the formation of Si-F species.

Part 2: The Novel Reagent Toolkit

The initial reliance on gaseous sulfuryl fluoride (

The Enabler: AISF

Reagent: [4-(Acetylamino)phenyl]imidodisulfuryl difluoride

Role: Safe, solid substitute for

-

Advantage: It is a crystalline solid, non-hygroscopic, and bench-stable. It eliminates the need for gas cylinders and specialized ventilation required for

.

The Connector: ESF

Reagent: Ethenesulfonyl Fluoride Role: The "Michael Acceptor" of SuFEx. Utility: ESF is a bifunctional warhead.

-

Michael Addition: The vinyl group reacts with nucleophiles (thiols, amines).

-

SuFEx: The remaining sulfonyl fluoride moiety serves as a latent electrophile for a second reaction (e.g., covalent protein capture).

-

Medicinal Chem Application: Used to synthesize " covalent adaptors" that can probe protein pockets lacking cysteine.[4]

The Multidimensional Hub: SOF4

Reagent: Thionyl Tetrafluoride (derivatives)

Role: 3D Library Generation.

Utility: Unlike

| Reagent Class | Chemical Structure | Primary Target Residues | Key Feature |

| Sulfonyl Fluoride | Lys, Tyr, His, Ser | High metabolic stability; "Sleeping Beauty" reactivity.[4] | |

| Fluorosulfate | Tyr, Lys | Accessed via AISF; excellent phenol prodrug/warhead. | |

| Sulfamoyl Fluoride | Tyr, Lys | Tunable reactivity based on N-substituents. | |

| ESF | Cys (Michael), then Tyr/Lys | Dual-mechanism warhead; highly reactive. |

Part 3: Medicinal Chemistry Applications[8][9][10][11]

Beyond Cysteine: Targeting Tyrosine and Lysine

Traditional acrylamides require a cysteine in the binding pocket. SuFEx reagents allow the targeting of Tyrosine (via fluorosulfates) and Lysine (via sulfonyl fluorides).[7]

-

Case Study: A fluorosulfate probe was used to covalently inhibit a specific tyrosine residue in the binding pocket of a kinase, achieving selectivity that reversible inhibitors could not match. The S-F bond only reacted when the inhibitor was perfectly positioned (proximity-induced reactivity).

Late-Stage Functionalization (LSF)

SuFEx handles can be installed on drug molecules late in the synthesis pathway. A phenol on a lead compound can be converted to a fluorosulfate in one step using AISF. This transforms a potential metabolic liability (phenol conjugation) into a reactive warhead for proteomic profiling or covalent inhibition.

PROTACs and Molecular Glues

SuFEx linkers are being used to construct PROTACs. The stability of the sulfonyl linkage prevents premature degradation of the chimera, while the modularity allows for rapid optimization of linker length and rigidity.

Part 4: Experimental Protocols

Protocol A: Synthesis of Aryl Fluorosulfates using AISF

This protocol converts a phenol-containing drug intermediate into a SuFEx warhead.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: AISF (1.1 – 1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 – 2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Reagent Addition: Add AISF (1.2 equiv) to the solution. The solid should dissolve or form a suspension.

-

Activation: Cool the reaction to 0°C (ice bath). Dropwise add DBU (2.2 equiv) over 5 minutes. Note: The reaction is often exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 30–60 minutes. Monitor by TLC or LC-MS. The conversion is typically rapid.

-

Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove DBU), saturated

, and brine. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient). Aryl fluorosulfates are generally stable on silica.

Protocol B: SuFEx Library Generation Workflow

A logical workflow for generating a library of 3D-diverse small molecules using SOF4 chemistry.

Figure 2: Multidimensional Library Synthesis. The SOF4 hub allows for the sequential addition of diversity elements, creating chiral S(VI) centers.

Part 5: Future Outlook

The field is moving toward "Click-to-Release" strategies, where the SuFEx bond is engineered to be stable in circulation but cleavable in the lysosome or tumor microenvironment. Furthermore, the integration of SuFEx with DNA-encoded libraries (DELs) is accelerating the discovery of covalent binders for "undruggable" targets.

References

-

Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) Significance:[8] The foundational paper defining SuFEx. [Link]

-

AISF: A Shelf-Stable, Crystalline Reagent for the Synthesis of Sulfur(VI) Fluorides Source: Journal of the American Chemical Society (2018) Significance: Describes the synthesis and application of AISF, democratizing access to fluorosulfates. [Link]

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections... from an SOF4 Hub Source: Angewandte Chemie International Edition (2017) Significance:[9] Introduces SOF4 for 3D library generation. [Link]

-

SuFEx-Enabled, Agnostic Discovery of Covalent Inhibitors of Human Neutrophil Elastase Source: PNAS (2019) Significance: Demonstrates the use of SuFEx for phenotypic screening and covalent inhibitor discovery. [Link]

-

Ethenesulfonyl Fluoride (ESF): A Novel SuFEx Click Reagent Source: Organic Letters (2016) Significance: details the reactivity of ESF as a Michael acceptor and SuFEx hub. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 3. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 9. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-fluoropyridine derivatives in fragment-based drug design

The Strategic Deployment of 2-Bromo-5-fluoropyridine in Fragment-Based Drug Design: A Technical Guide

Executive Summary

Fragment-based drug discovery (FBDD) is a highly efficient strategy for identifying novel lead compounds by screening low-molecular-weight chemical entities (<300 Da) to broadly sample chemical space[1]. Because fragments are small, they typically bind to target proteins with low affinity (high micromolar to millimolar range), necessitating highly sensitive biophysical detection methods[1].

Physicochemical & Structural Rationale

The strategic value of 2-bromo-5-fluoropyridine in FBDD lies in the distinct, synergistic roles of its functional groups. Understanding the causality behind selecting this specific fragment is critical for downstream optimization:

-

The Fluorine Handle (

F NMR & Stability): The -

The Bromine Vector (Synthetic Elaboration): The C2-bromine atom provides an ideal orthogonal handle for fragment elaboration. Once the fluorinated fragment is confirmed as a hit, the bromine position can be rapidly functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) to grow the molecule into adjacent binding pockets.

-

The Pyridine Core: The nitrogen atom in the pyridine ring serves as a potent hydrogen bond acceptor, often interacting with kinase hinge regions or other protein backbones. It also improves the aqueous solubility of the fragment, a critical parameter for formulating high-concentration NMR screening cocktails[5].

Logical framework for utilizing 2-bromo-5-fluoropyridine in FBDD campaigns.

F NMR Fragment Screening Workflow

To leverage the

Methodology: Ligand-Observed

-

Cocktail Formulation: Group 10-15 fluorinated fragments into a single cocktail. Critical check: Ensure the

F chemical shifts of all fragments in the cocktail are separated by at least 0.5 ppm to prevent signal overlap[5]. -

Sample Preparation: Prepare the NMR sample in a buffer containing 10% D

O (for spectrometer lock). The final fragment concentration should be 50–100 µM per compound, with the target protein at 5–10 µM (a 10:1 to 20:1 ligand-to-protein ratio). -

Reference Spectrum Acquisition: Acquire a 1D

F CPMG NMR spectrum of the fragment cocktail without the target protein. This establishes the baseline signal intensity for the free fragments. -

Binding Assessment: Acquire the identical CPMG spectrum of the cocktail with the target protein.

-

Data Analysis & Deconvolution: Overlay the two spectra. A reduction in signal intensity of >30% in the presence of the protein indicates a binding event. Because each signal corresponds to a specific known chemical shift, the hit is immediately deconvoluted without the need to re-test compounds individually[5].

-

Self-Validation (Competition Assay): To confirm specific active-site binding, add a known high-affinity, non-fluorinated competitor to the NMR tube. If the attenuated

F signal is restored to its original intensity, the fragment's binding is specific and competitive[1].

Step-by-step experimental workflow for ligand-observed 19F NMR screening.

Fragment Elaboration Strategies: Synthetic Workflows

Once 2-bromo-5-fluoropyridine is validated as a hit, the C2-bromine atom is exploited to elaborate the fragment into a higher-affinity lead. The Suzuki-Miyaura cross-coupling is the gold standard for this process due to its mild conditions and high functional group tolerance.

Methodology: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine

Causality: The use of a palladium catalyst (e.g., Pd(dppf)Cl

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-5-fluoropyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K

CO -

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Critical check: Degassing (via sparging with N

or freeze-pump-thaw) is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the palladium catalyst. -

Catalyst Addition: Add Pd(dppf)Cl

(0.05 equiv) under a stream of nitrogen. -

Heating & Monitoring: Heat the reaction mixture to 80–90 °C. Monitor the consumption of the bromide via LC-MS or TLC (typically complete within 4–12 hours).

-

Workup & Purification: Cool to room temperature, quench with water, extract with ethyl acetate, and wash the combined organic phases with brine. Dry the organic layer over anhydrous Na

SO

Quantitative Metrics in FBDD

The success of fragment elaboration is not measured solely by raw binding affinity (

-

Ligand Efficiency (LE): Measures the binding energy per heavy atom. An LE > 0.3 kcal/mol/HA is generally required to ensure the molecule doesn't become too large during optimization.

-

Lipophilic Ligand Efficiency (LLE): Defined as

. It tracks whether affinity gains are driven by specific interactions rather than non-specific hydrophobic bulk. An LLE > 5 is the target for clinical candidates.

Table 1: Representative Trajectory Metrics for 2-Bromo-5-fluoropyridine Elaboration

| Stage | Compound Profile | MW (Da) | cLogP | LE (kcal/mol/HA) | LLE | |

| Fragment Hit | 2-Bromo-5-fluoropyridine | 176 | 850 | 1.8 | 0.42 | 1.3 |

| Intermediate | 5-Fluoro-2-phenylpyridine | 173 | 45 | 2.5 | 0.38 | 1.8 |

| Lead Compound | 5-Fluoro-2-(functionalized-aryl)pyridine | 295 | 0.05 | 2.9 | 0.35 | 4.4 |

(Note: Data is representative of typical FBDD trajectory metrics to illustrate the optimization of LE and LLE).

Conclusion

The integration of 2-bromo-5-fluoropyridine into fragment libraries provides a distinct strategic advantage. By pairing the exquisite sensitivity of

References

- Applications of 19F-NMR in Fragment-Based Drug Discovery. nih.gov.

- ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. rsc.org.

- 2-Bromo-5-fluoropyridine丨CAS 41404-58-4. leapchem.com.

- Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorin

- Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. lifechemicals.com.

- 2-Bromo-5-fluoropyridine 97 41404-58-4. sigmaaldrich.com.

- 2-Bromo-5-fluoropyridine | 41404-58-4. chemicalbook.com.

Sources

- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 3. leapchem.com [leapchem.com]

- 4. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

The Stability of Heteroaryl Sulfonyl Fluorides in Aqueous Media

A Technical Guide for Drug Discovery and Chemical Biology

Executive Summary

Sulfonyl fluorides (

This guide provides a deep technical analysis of the stability profiles of heteroaryl sulfonyl fluorides, distinguishing between five- and six-membered rings, and offers validated protocols for their synthesis and stability assessment.

Mechanistic Basis of Stability

The Fluorine Effect

The stability of sulfonyl fluorides compared to chlorides stems from the fundamental properties of the S(VI)–F bond.

-

Bond Strength: The S–F bond (

) is significantly stronger than the S–Cl bond ( -

Hard/Soft Acid-Base Theory: The sulfur center in sulfonyl fluorides is a "hard" electrophile. It resists attack by "soft" nucleophiles and oxidation/reduction, but remains susceptible to "hard" nucleophiles (like alkoxides or amines) under specific catalytic conditions or confinement.

-

Solvation Shielding: The fluorine atom is small and tightly solvated in aqueous media, creating a barrier that discourages non-specific hydrolysis by water molecules.

Decomposition Pathways in Heterocycles

Heteroaryl sulfonyl fluorides face two primary decomposition vectors in aqueous media:

-

Nucleophilic Hydrolysis: Direct attack of water/hydroxide at the sulfur atom, displacing fluoride to form sulfonic acid.

- Extrusion: A pathway unique to certain heteroaromatics (e.g., 2-pyridyl derivatives) where the C–S bond cleaves, releasing sulfur dioxide. Crucially, sulfonyl fluorides are significantly more resistant to this than chlorides.[5]

Figure 1: Primary decomposition pathways for heteroaryl sulfonyl fluorides. Hydrolysis is the general pathway, while

Stability Profiles: Heteroaryl Classes

Recent comprehensive studies (e.g., by Enamine Ltd.) have established clear stability trends based on ring size and heteroatom placement.

Six-Membered Heterocycles (Pyridines, Diazines)

-

General Trend: High Stability.[5]

-

Pyridine-3-sulfonyl fluorides: Extremely stable. Can be stored for months and resist hydrolysis in neutral buffer for days.

-

Pyridine-2-sulfonyl fluorides: Less stable than the 3-isomer due to the "alpha-effect" facilitating

extrusion, but vastly superior to the corresponding chloride (which decomposes immediately). -

Pyrimidines/Pyrazines: Generally stable, though electron-deficient rings increase susceptibility to nucleophilic attack by hydroxide (base-catalyzed hydrolysis).

Five-Membered Heterocycles (Thiophenes, Furans, Azoles)

-

General Trend: Moderate to Low Stability.

-

Thiophenes: 2-thiophenesulfonyl fluoride is stable.

-

Furans: Generally unstable; prone to ring opening or decomposition.

-

Imidazoles/Pyrazoles: Stability depends heavily on substitution.

-

Imidazole-2-sulfonyl fluoride is stable enough for isolation, whereas the chloride counterpart is transient.

-

1-Methylimidazole-4-sulfonyl fluoride is highly stable.

-

Comparative Stability Data

| Scaffold Class | Sulfonyl Chloride Stability ( | Sulfonyl Fluoride Stability ( | Primary Instability Mode |

| Phenyl (Benchmark) | Minutes to Hours | > 7 Days | Hydrolysis |

| Pyridine-3-yl | Hours | > 7 Days | Hydrolysis |

| Pyridine-2-yl | Unstable (Minutes) | 24 - 48 Hours | |

| Thiophene-2-yl | Hours | > 5 Days | Hydrolysis |

| 1-Methylimidazole-4-yl | Unstable | > 48 Hours | Hydrolysis |

| Furan-2-yl | Unstable | Low (< 6 Hours) | Ring Decomposition |

Note: Data approximates stability in neutral aqueous buffer (pH 7.4) at room temperature.

Experimental Protocols

Synthesis: One-Pot Oxidative Chlorination-Fluorination

Direct synthesis from thiols is the most robust method, avoiding the isolation of unstable sulfonyl chlorides.

Reagents: Heteroaryl thiol (

Protocol:

-

Dissolution: Dissolve the heteroaryl thiol in

( -

Oxidation: Add

dropwise. The solution will turn yellow/orange as the sulfonyl chloride forms. Critical: Keep temperature -

Fluorination: Immediately add saturated aqueous

(potassium bifluoride). Stir vigorously for 30 minutes at -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Validation: The sulfonyl fluoride is typically stable enough for silica gel chromatography.

Assessing Aqueous Stability (NMR Kinetics)

This protocol provides a self-validating measurement of hydrolytic stability.

Materials:

-

Deuterated DMSO (

) -

Deuterated Phosphate Buffer (

, pD 7.4) -

Internal Standard:

(inert to hydrolysis).

Workflow:

-

Dissolve Heteroaryl-

( -

Add

. (Final solvent ratio 1:5 DMSO:Water). -

Time T=0: Immediately acquire

NMR.-

Signal:

appears around -

Product:

appears around

-

-

Monitoring: Acquire spectra at

. -

Calculation: Plot

vs time to determine

SuFEx Activation Logic

While stable in water, heteroaryl sulfonyl fluorides react rapidly in specific protein environments. This "context-dependent reactivity" is the core of SuFEx.

Figure 2: The SuFEx activation mechanism. Stability in the "Inactive" state is critical to ensure the reagent reaches the target without premature hydrolysis.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Mykhailiuk, P. K. (2019). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." Chemistry – A European Journal.

-

Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols."[6] The Journal of Organic Chemistry.

-

Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters.

Sources

- 1. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 6. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Safety & Handling Whitepaper: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in SuFEx Chemistry & Drug Development

Executive Summary

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: 2377035-22-6) is a highly specialized, tri-orthogonal building block increasingly utilized in modern drug discovery and chemical biology[1]. Unlike traditional safety data sheets (SDS) that merely list static hazards, this whitepaper provides an in-depth, mechanistic guide to the safe handling, storage, and synthetic application of this compound. By bridging physicochemical data with field-proven Sulfur (VI) Fluoride Exchange (SuFEx) protocols, this guide empowers researchers to leverage the molecule's unique reactivity while engineering robust safety systems against latent hazards like hydrogen fluoride (HF) generation.

Physicochemical Profile & Molecular Architecture

The utility and inherent risks of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride stem directly from its highly functionalized pyridine core. The molecule features three distinct, orthogonally reactive handles:

-

2-Bromo Handle: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

5-Fluoro Handle: Highly electron-withdrawing, which lowers the LUMO of the pyridine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) while simultaneously stabilizing the adjacent sulfonyl group.

-

4-Sulfonyl Fluoride Handle: A privileged SuFEx click chemistry hub. Unlike sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable, resistant to reduction, and inert to neutral hydrolysis, allowing for benchtop handling.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Causality / Impact on Handling |

| CAS Number | 2377035-22-6[1] | Unique identifier for inventory and regulatory tracking. |

| Molecular Formula | C5H2BrF2NO2S[2] | High halogen content indicates potential for toxic combustion byproducts. |

| Monoisotopic Mass | 256.89578 Da[2] | Crucial for LC-MS tracking during self-validating reaction protocols. |

| S-F Bond Stability | High (Heterolytic cleavage) | Permits purification via standard silica gel chromatography without degradation. |

| Solubility | Soluble in MeCN, DMF, DCM | Requires aprotic solvents during catalysis to prevent competitive solvolysis. |

Mechanistic Toxicology & Hazard Causality

Standard SDS documentation classifies this compound under generic corrosive and irritant categories. However, a mechanistic understanding of its reactivity is required for true laboratory safety.

Latent Hydrogen Fluoride (HF) Generation

The primary hazard of any SuFEx hub is the generation of stoichiometric fluoride ions during the exchange reaction[3]. While the S-F bond is exceptionally stable under ambient conditions, exposure to strong organosuperbases (e.g., DBU, BTMG) or extreme alkaline aqueous environments forces the extrusion of fluoride.

-

Causality: If the reaction is not properly buffered, the extruded fluoride ions will associate with ambient protons to form hydrofluoric acid (HF). HF is deeply tissue-penetrating and systemically toxic, binding intracellular calcium and magnesium, which can lead to fatal arrhythmias.

Pyridine Core Toxicity

Halogenated pyridines are known skin sensitizers and hepatotoxins. The lipophilicity granted by the bromo and fluoro substituents increases dermal absorption rates compared to unsubstituted pyridine.

Table 2: GHS Hazard Classifications & Engineering Mitigation

| Hazard Class | GHS Code | Mechanistic Mitigation Strategy |

| Skin Corrosion/Irritation | H314 | Use double-layered nitrile gloves (minimum 8 mil thickness). |

| Serious Eye Damage | H318 | Mandate chemical splash goggles; safety glasses are insufficient. |

| Specific Target Organ Tox. | H335 | Handle exclusively in a Class II Type B2 biological safety cabinet or ducted fume hood to prevent inhalation of sublimated particulates. |

Tri-Orthogonal Reactivity & Workflow Integration

To successfully utilize this compound without triggering premature degradation, researchers must exploit the kinetic differences between the three handles. The sulfonyl fluoride group remains inert during standard Pd-catalyzed cross-coupling at the 2-bromo position, provided the base used (e.g., K2CO3) is mild and the temperature is controlled[4].

Tri-orthogonal reactivity and SuFEx pathway of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.

Experimental Protocols: Self-Validating SuFEx Workflow

The following protocol outlines the safe, step-by-step derivatization of the sulfonyl fluoride group into a stable sulfonamide using a primary amine. This system is designed to be self-validating , ensuring that the reaction's progress and the neutralization of hazards are empirically confirmed at each step.

Step-by-Step Methodology: SuFEx-Mediated Sulfonamide Synthesis

-

Preparation & Inert Atmosphere:

-

In a flame-dried Schlenk flask under N2, dissolve 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv) in anhydrous acetonitrile (0.2 M).

-

Causality: Anhydrous conditions prevent the competitive, albeit slow, hydrolysis of the S-F bond, ensuring quantitative yield.

-

-

Catalysis Initiation:

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise via syringe.

-

Causality: DBU acts as an organosuperbase to activate the S(VI) center, lowering the activation energy required to break the highly stable S-F bond[3].

-

-

Self-Validating Reaction Monitoring:

-

Stir the mixture at room temperature. Monitor the reaction via LC-MS.

-

Validation Checkpoint: The reaction is complete when the starting material mass (m/z 257.9) completely shifts to the product mass, accompanied by the loss of 20 Da (representing the extruded HF). Do not proceed to workup until this mass shift is >95% complete to avoid unreacted SO2F exposure.

-

-

Quenching & HF Scavenging (Critical Safety Step):

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) and stirring vigorously for 15 minutes.

-

Causality: The bicarbonate neutralizes the DBU catalyst and immediately buffers the generated hydrogen fluoride (HF) into harmless sodium fluoride (NaF) salts, eliminating the risk of glass etching and dermal HF exposure during extraction.

-

-

Isolation:

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Advanced Safety Engineering & Emergency Response

Due to the latent risk of HF exposure during SuFEx activation, standard chemical spill responses must be augmented.

-

Engineering Controls: For scale-up reactions (>10 mmol), utilize PTFE (Teflon) or PFA reaction vessels instead of borosilicate glass. Unbuffered HF byproduct will etch glass, potentially compromising the structural integrity of the flask and leading to catastrophic failure.

-

Emergency Response (Dermal Exposure): In the event of skin contact during a catalyzed SuFEx reaction, immediately flush the area with copious amounts of water for 5 minutes. Following the rinse, generously apply 2.5% Calcium Gluconate Gel to the affected area and massage continuously. The calcium acts as a sacrificial ion, binding the fluoride before it can penetrate to the bone matrix. Seek immediate medical attention.

-

Storage Conditions: Store the neat compound in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (Argon or N2). Segregate from strong bases, nucleophiles, and aqueous acids to prevent slow degradation[5].

References

1.[1] Aaronchem. "2377035-22-6 | 2-bromo-5-fluoropyridine-4-sulfonyl fluoride." Aaronchem Catalog. Available at: 2.[2] PubChemLite. "GSTVKXXNCNWPQQ-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at: 3. Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Sigma-Aldrich Technical Guides. Available at: 4.[3] National Institutes of Health (NIH). "Sulfur fluoride exchange - PMC." PubMed Central. Available at: 5. Thieme Connect. "A Practical Guide to SuFEx Chemistry: An Overview of S(VI)." Synthesis. Available at: 6.[4] Imperial College London. "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry. Available at: 7.[5] ChemRxiv. "Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups." ChemRxiv. Available at:

Sources

Advanced Methodologies for the Introduction of the Sulfonyl Fluoride Group onto the Pyridine Ring

Executive Summary

The integration of the sulfonyl fluoride (–SO₂F) moiety onto heteroaromatic scaffolds has revolutionized chemical biology, drug discovery, and materials science. As the premier electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the –SO₂F group offers an unparalleled balance of aqueous stability and targeted reactivity[1],[2]. However, introducing this group onto a pyridine ring presents profound synthetic challenges due to the inherent electronic deactivation of the heterocycle. This whitepaper provides an in-depth mechanistic analysis and authoritative protocols for the functionalization of pyridines with sulfonyl fluorides, transitioning from classical halogen exchange to state-of-the-art photocatalytic radical relay systems.

Mechanistic Causality: Overcoming Pyridine Deactivation

The fundamental challenge in pyridine functionalization lies in its electron-deficient nature. The endocyclic nitrogen atom exerts strong inductive and resonance electron-withdrawing effects, significantly depleting electron density at the C2, C4, and C6 positions[1].

Historically, direct electrophilic chlorosulfonylation (e.g., using chlorosulfonic acid) has failed for pyridines. The highly acidic conditions protonate the basic nitrogen, forming a pyridinium cation that further deactivates the ring toward electrophilic aromatic substitution. Consequently, modern synthetic logic dictates bypassing direct electrophilic substitution in favor of three distinct mechanistic paradigms:

-

Radical Relay (Polarity Reversal): Utilizing photoredox catalysis to generate nucleophilic radicals that selectively attack electron-deficient pyridinium salts[3],[4].

-

Transition-Metal Cross-Coupling: Leveraging the oxidative addition of Pd(0) into pre-installed carbon-halogen bonds, circumventing the electronic bias of the ring[1],[5].

-

Nucleophilic Halogen Exchange (HalEx): Converting pre-formed, highly reactive pyridine sulfonyl chlorides into stable fluorides using precise fluoride sources[1].

Core Synthetic Strategies

Photocatalytic Radical Fluorosulfonylation (C4-Selective)

Recent advancements have repurposed N-fluorosulfamoyl pyridinium salts (NFSAPs) from mere radical leaving groups into bifunctional reagents[3]. The generation of the fluorosulfamoyl radical (•NSO₂F) presents a polarity mismatch, as the radical is highly electrophilic.

The Causality of Polarity Reversal: By introducing an unactivated alkene into the system, the electrophilic •NSO₂F radical undergoes rapid addition across the double bond. This event generates a nucleophilic carbon-centered radical intermediate. This polarity reversal perfectly matches the electronic demand of the unreacted, electron-deficient N-fluorosulfamoyl pyridinium salt, leading to highly selective C4-alkylation and subsequent re-aromatization[3],[4]. The use of a heterogeneous photocatalyst, such as ZnIn₂S₄, prevents catalyst poisoning by the basic pyridine products and allows for seamless catalyst recovery[6].

Radical relay mechanism for photocatalytic fluorosulfonylation of pyridines.

Palladium-Catalyzed Insertion via DABSO

For targeted functionalization at the C2 or C3 positions, transition-metal catalysis is the gold standard. Starting from halopyridines, Palladium catalysts facilitate the insertion of sulfur dioxide using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, solid SO₂ surrogate[1],[5].

Mechanistic Logic: The Pd(0) species undergoes oxidative addition into the pyridyl-halide bond. DABSO releases SO₂, which inserts into the Pd-C bond to form a palladium sulfinate. Subsequent treatment with an electrophilic fluorinating agent (e.g., Selectfluor or NFSI) directly yields the sulfonyl fluoride. This completely avoids the handling of toxic SO₂F₂ gas and bypasses the ring's electronic deactivation[1].

Halogen Exchange (HalEx) and Sandmeyer-Type Conversions

The most scalable and classical method remains the conversion of pyridine sulfonyl chlorides to fluorides.

Reagent Selection Causality: While potassium fluoride (KF) is standard, potassium bifluoride (KHF₂) is vastly superior for electron-deficient pyridines (e.g., 6-cyanopyridine-2-sulfonyl chloride)[1]. The bifluoride anion (HF₂⁻) provides a mildly acidic microenvironment. This suppresses base-catalyzed side reactions, such as nucleophilic aromatic substitution (SₙAr) at the highly electrophilic C2/C6 positions, ensuring high chemoselectivity for the S-Cl bond[1]. Alternatively, Sandmeyer-type reactions can convert abundant aminopyridines into diazonium tetrafluoroborate salts, which undergo thermal decomposition or Cu-catalyzed reactions in the presence of SO₂/F⁻ to yield the target molecules[7],[5].

Core synthetic pathways for introducing sulfonyl fluoride groups onto pyridines.

Quantitative Data Summarization

The following table synthesizes the operational metrics of the primary methodologies discussed:

| Synthetic Strategy | Starting Material | Key Reagents / Catalysts | Regioselectivity | Typical Yields | Mechanistic Advantage |

| Radical Relay | Alkenes + Pyridinium Salts | ZnIn₂S₄, Blue LED, DBU | C4 (Remote) | 50–85% | Polarity reversal; heterogeneous catalyst recovery[6]. |

| Pd-Catalyzed Insertion | Halopyridines (Br, I) | PdCl₂(AmPhos)₂, DABSO, Selectfluor | Defined by Halide | 60–90% | Bypasses gaseous SO₂; high functional group tolerance[5]. |

| Halogen Exchange (HalEx) | Pyridine Sulfonyl Chlorides | KHF₂ or KF/18-crown-6 | Defined by Precursor | 80–98% | Highly scalable; KHF₂ minimizes basic SₙAr side-reactions[1]. |

| Sandmeyer-Type | Aminopyridines | NaNO₂, HCl/HF, SO₂, CuCl₂ | Defined by Amine | 40–70% | Utilizes inexpensive, abundant aminopyridine feedstocks[7]. |

Experimental Protocols

Protocol A: Heterogeneous Photocatalytic C4 Remote Fluorosulfonamidation

This protocol establishes a self-validating system for the dual incorporation of fluorosulfamoyl and pyridyl groups via radical relay[3],[4].

-

Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-fluorosulfamoyl pyridinium salt (0.2 mmol, 1.0 equiv) and the heterogeneous photocatalyst ZnIn₂S₄ (10 mg).

-

Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to ensure the complete removal of oxygen, which acts as a radical scavenger.

-

Reagent Addition: Inject the target alkene (0.4 mmol, 2.0 equiv), DBU (0.4 mmol, 2.0 equiv), and anhydrous acetone (2.0 mL) via syringe.

-

Irradiation: Irradiate the stirring mixture using a 40 W Blue LED (λ = 450 nm) at ambient temperature (maintained via a cooling fan) for 12 hours.

-

Catalyst Recovery & Workup: Dilute the mixture with ethyl acetate (5 mL) and centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. The recovered ZnIn₂S₄ pellet can be washed with ethanol, dried, and reused for up to five consecutive cycles without loss of catalytic efficiency.

-

Purification: Concentrate the supernatant under reduced pressure and purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the target pyridine sulfonyl fluoride.

Protocol B: Chemoselective Halogen Exchange using Potassium Bifluoride

Optimized for electron-deficient substrates like 6-cyanopyridine-2-sulfonyl chloride to prevent competitive nucleophilic aromatic substitution[1].

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-cyanopyridine-2-sulfonyl chloride (5.0 mmol, 1.0 equiv) in a biphasic mixture of dichloromethane (15 mL) and water (5 mL).

-

Fluorination: Add potassium bifluoride (KHF₂, 15.0 mmol, 3.0 equiv) in a single portion. The biphasic system moderates the reactivity and prevents the exothermic degradation of the pyridine core.

-

Agitation: Stir the reaction vigorously at room temperature for 4–6 hours. Monitor the conversion via ¹⁹F NMR (looking for the characteristic –SO₂F singlet around +50 to +60 ppm).

-

Quenching & Extraction: Once complete, carefully neutralize the aqueous layer with a saturated NaHCO₃ solution (Note: CO₂ evolution will occur). Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 10 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is typically obtained in >90% purity and can be used directly in downstream SuFEx applications.

References

-

Benchchem. "Synthesis and Reactivity of Substituted Pyridyl Sulfonyl Fluorides." Benchchem Product Database.

-

Smolecule. "6-Aminopyridine-2-sulfonyl fluoride: Synthesis Methods." Smolecule Chemical Database.

-

Benchchem. "Targeted Synthesis of 6-Cyanopyridine-2-sulfonyl Fluoride." Benchchem Product Database.

-

Organic Letters (ACS). "Selective Fluorosulfonylation of Thianthrenium Salts Enabled by Electrochemistry." American Chemical Society.

-

Chemical Science (RSC). "Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines." Royal Society of Chemistry.

-

MDPI. "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts.

Sources

- 1. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Buy 6-Aminopyridine-2-sulfonyl fluoride [smolecule.com]

Methodological & Application

Application Note: High-Yield Synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (CAS: N/A for specific isomer, generic class widely cited) from its corresponding thiol or disulfide precursors.

Sulfonyl fluorides have emerged as "privileged warheads" in drug discovery due to their unique stability-reactivity profile, serving as the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike their hydrolytically unstable sulfonyl chloride counterparts, sulfonyl fluorides are resistant to reduction and hydrolysis under physiological conditions but react selectively with specific nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) within protein pockets.

This guide addresses the specific challenge of synthesizing electron-deficient heteroaromatic sulfonyl fluorides, where the inductive effects of the 2-bromo and 5-fluoro substituents on the pyridine ring require controlled oxidative conditions to prevent ring halogenation or decomposition.

Strategic Analysis: Chemistry & Mechanism

The Challenge of Heteroaromatic Thiols

Converting electron-deficient heteroaryl thiols (like 2-bromo-5-fluoropyridine-4-thiol) to sulfonyl fluorides presents two main hurdles:

-

Over-oxidation: The sulfur atom must be oxidized from oxidation state -2 (thiol) to +6 (sulfonyl). Aggressive oxidants can degrade the electron-poor pyridine ring.

-

Hydrolytic Instability of Intermediates: The intermediate sulfonyl chloride is highly reactive. In aqueous media, it competes between fluoride exchange (desired) and hydrolysis to the sulfonic acid (undesired).

Selected Methodology: Aqueous Oxidative Fluorination

We utilize a "One-Pot Phase-Transfer" approach. This method generates the sulfonyl chloride in situ using Sodium Hypochlorite (NaOCl) or Trichloroisocyanuric Acid (TCCA) in the presence of Potassium Bifluoride (KHF

-

Why KHF

? It acts as a bifunctional reagent. It provides the fluoride ion for the exchange and buffers the solution (pH ~3-4), stabilizing the transition state and preventing the hydrolysis of the generated sulfonyl fluoride. -

Why Acetonitrile/Water? The biphasic system allows the lipophilic thiol to react with the aqueous oxidant while the generated sulfonyl fluoride partitions into the organic phase, protecting it from degradation.

Reaction Pathway Diagram

Caption: Mechanistic pathway from thiol to sulfonyl fluoride via oxidative chlorination and subsequent halide exchange.[1][2][3]

Experimental Protocol

Safety Warning: This reaction generates trace HF and utilizes strong oxidants. Perform all steps in a fume hood. Use plastic (polypropylene) labware for steps involving KHF

Materials

-

Substrate: 2-Bromo-5-fluoropyridine-4-thiol (1.0 equiv).

-

Oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13% active chlorine) OR Trichloroisocyanuric Acid (TCCA).

-

Fluoride Source: Potassium Bifluoride (KHF

, 4.0 equiv). -

Solvent: Acetonitrile (MeCN) / Water (1:1 ratio).[3]

-

Quench: Saturated aqueous Sodium Thiosulfate (Na

S

Step-by-Step Methodology (NaOCl Route)

-

Preparation: In a 100 mL round-bottom flask (or chemically resistant plastic vessel), suspend 2-Bromo-5-fluoropyridine-4-thiol (2.08 g, 10 mmol) in Acetonitrile (20 mL).

-

Fluoride Addition: Add a solution of KHF

(3.12 g, 40 mmol) dissolved in Water (20 mL). The mixture may be heterogeneous. -

Cooling: Cool the reaction mixture to -5 °C using an ice/salt bath. Critical: Higher temperatures increase sulfonic acid byproducts.

-

Oxidation: Add NaOCl solution (approx.[3][4] 3.3 equiv based on active Cl) dropwise via an addition funnel over 20 minutes.

-

Observation: The solution will turn milky/yellow. Maintain internal temperature < 5 °C.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The thiol/disulfide spot should disappear, and a new, less polar spot (Sulfonyl Fluoride) will appear.

-

-

Reaction Time: Stir vigorously at 0 °C for 1 hour.

-

Quench: Carefully quench excess oxidant by adding saturated Na

S -

Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate phases. Extract the aqueous layer twice more with EtOAc (2 x 30 mL).

-

Wash & Dry: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO

, and filter. -

Concentration: Concentrate under reduced pressure (keep bath < 35 °C to prevent thermal decomposition).

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Alternative Anhydrous Route (Selectfluor)

For substrates sensitive to aqueous bleach, the Selectfluor method is recommended (though more expensive).

-

Conditions: Thiol (1 equiv), Selectfluor (2.5 equiv), H

O (2 equiv), MeCN, rt, 2h. -

Benefit: Milder, avoids strongly alkaline bleach, high functional group tolerance.

Results & Data Analysis

Comparative Efficiency of Oxidants

The following table summarizes typical yields for heteroaromatic sulfonyl fluorides using different oxidative protocols.

| Method | Oxidant | Fluoride Source | Solvent | Yield (%) | Notes |

| A (Preferred) | NaOCl (Bleach) | KHF | MeCN/H | 78-85% | Scalable, low cost. Best for pyridines. |

| B | TCCA | KHF | MeCN/H | 70-75% | Good stoichiometric control. Acidic byproduct. |

| C | Selectfluor | Selectfluor/KF | MeCN | 60-70% | High cost. Best for acid-sensitive groups. |

| D | SO | KF | DCM | 40-50% | Harsh. Often leads to ring chlorination. |

Quality Control (Analytical Specifications)

-

Physical State: White to off-white crystalline solid.

-

F NMR (CDCl

-

MS (ESI): [M+H]

is rarely observed due to ionization difficulty. Look for [M-F+OH+H]

Purification Workflow Diagram

Caption: Decision tree for the purification of 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.

References

-

Hallstrom, K. N., & Wright, S. W. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry. This is the foundational text for the NaOCl/KHF

methodology applied to heteroaromatics. [Link] -

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Establishes the utility and stability profiles of sulfonyl fluorides. [Link]

-

Lennon, P. B., et al. (2019). "Direct Synthesis of Sulfonyl Fluorides from Thiols and Disulfides using Selectfluor." Organic Letters. Describes the anhydrous alternative protocol. [Link]

-

Clementson, S., et al. (2019). "Synthesis of Sulfonyl Fluorides from Sulfonamides, Bis(sulfonyl)imides, and Sulfonates." Chemistry – A European Journal. Provides context on stability and alternative routes.[2][3][5][6][7] [Link]

Sources

- 1. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for SuFEx Reactions Utilizing 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride

Introduction: Harnessing the Power of SuFEx Chemistry with a Versatile Heteroaromatic Hub

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecules across various scientific disciplines, including drug discovery, chemical biology, and materials science.[1][2] This powerful ligation strategy relies on the unique reactivity of sulfonyl fluorides (R-SO₂F) and other S(VI)-F containing motifs. These compounds exhibit remarkable stability under a wide range of conditions, yet can be selectively activated to react with a diverse array of nucleophiles, forming robust carbon-sulfur, oxygen-sulfur, or nitrogen-sulfur bonds.[1][3][4]

This application note provides a comprehensive guide to the use of a highly functionalized and promising SuFEx hub: 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride . The presence of a pyridine core, a common scaffold in pharmaceuticals, along with bromine and fluorine substituents, offers multiple avenues for further molecular diversification, making it an invaluable tool for the construction of novel chemical entities. The electron-deficient nature of the pyridine ring is anticipated to enhance the electrophilicity of the sulfonyl fluoride group, potentially facilitating the SuFEx reaction under mild conditions.[5]

This document will detail the theoretical underpinnings, practical considerations, and step-by-step protocols for employing 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride in SuFEx reactions with common nucleophiles such as phenols and amines.

Scientific Integrity and Logic: A Framework for Reliable SuFEx Reactions

Expertise and Experience: Understanding the "Why" Behind the Protocol

The protocols outlined herein are built upon the foundational principles of SuFEx chemistry and an understanding of the factors governing the reactivity of sulfonyl fluorides. The choice of reagents and reaction conditions is not arbitrary but is based on established mechanistic insights.

-

The Nature of the S-F Bond: The S(VI)-F bond is characterized by a high bond dissociation energy and resistance to hydrolysis and reduction, rendering sulfonyl fluorides stable intermediates.[1][3] However, the highly polarized nature of this bond makes the sulfur atom susceptible to nucleophilic attack under appropriate activation.

-

Activation of the Sulfonyl Fluoride: The SuFEx reaction is typically facilitated by a base catalyst. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the more recently developed, highly effective 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in the presence of hexamethyldisilazane (HMDS) are commonly employed.[6] These bases are thought to operate through various mechanisms, including direct activation of the sulfonyl fluoride or deprotonation of the incoming nucleophile.[4][7] For reactions with amines, a combination of a Lewis acid like Ca(NTf₂)₂ and a base such as DABCO has also been shown to be highly effective.[8]

-

Nucleophile Selection: A broad range of nucleophiles can participate in SuFEx reactions, including phenols, amines, alcohols, and even carbon pronucleophiles.[1][9][10] The choice of nucleophile will dictate the nature of the resulting linkage (sulfonate ester, sulfonamide, etc.) and may require optimization of the reaction conditions.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. Key to ensuring the success of these reactions is the quality of the starting materials and the careful control of reaction parameters.

-

Purity of Reagents: The use of high-purity 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride, nucleophiles, and anhydrous solvents is crucial to minimize side reactions and ensure high yields.

-

Inert Atmosphere: While SuFEx reactions are generally tolerant to oxygen and moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice, especially when using sensitive reagents or for prolonged reaction times.

-

Monitoring Reaction Progress: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the limiting reagent.

Synthesis of 2-Bromo-5-fluoropyridine-4-sulfonyl Fluoride

While this document focuses on the application of the title compound, a brief overview of a plausible synthetic route is provided for context. Based on modern synthetic methodologies, a practical approach involves a one-pot, palladium-catalyzed conversion of the corresponding aryl bromide to the sulfonyl fluoride.[11][12][13]

Caption: Plausible synthetic workflow for 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride.

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (N₂ or Ar).

-

Anhydrous solvents should be used.

-

Reagents should be of high purity.

-

Safety Note: Sulfonyl fluorides should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: SuFEx Reaction with Phenols

This protocol describes the formation of a sulfonate ester linkage using a phenol as the nucleophile, employing the BTMG/HMDS catalytic system for accelerated SuFEx.[6]

Materials:

-

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride

-

Phenol of choice

-

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

-

Hexamethyldisilazane (HMDS)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv).

-

Add the phenol (1.1 equiv) to the flask.

-

Under an inert atmosphere, add anhydrous acetonitrile (to make a 0.1 M solution with respect to the sulfonyl fluoride).

-

Add HMDS (1.2 equiv) to the reaction mixture.

-

Add BTMG (0.1 equiv, 10 mol%) to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonate ester.

Caption: Experimental workflow for the SuFEx reaction with phenols.

Protocol 2: SuFEx Reaction with Amines

This protocol details the formation of a sulfonamide linkage using a primary or secondary amine as the nucleophile, utilizing a Ca(NTf₂)₂/DABCO catalytic system.[8]

Materials:

-

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride

-

Amine of choice (primary or secondary)

-

Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add Ca(NTf₂)₂ (1.1 equiv) and DABCO (1.5 equiv).

-

Under an inert atmosphere, add anhydrous THF (to make a 0.5 M solution with respect to the sulfonyl fluoride).

-

Add 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride (1.0 equiv) to the suspension.

-

Add the amine (1.05 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Reactions are typically complete within a few hours.

-

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Caption: Experimental workflow for the SuFEx reaction with amines.

Quantitative Data Summary

The following table provides representative data for SuFEx reactions with various aryl sulfonyl fluorides, which can serve as a benchmark for reactions with 2-Bromo-5-fluoropyridine-4-sulfonyl fluoride. Due to the electron-withdrawing nature of the target compound, reaction times may be shorter and yields may be comparable or higher.

| Entry | Sulfonyl Fluoride | Nucleophile | Catalyst System | Time | Yield (%) | Reference |

| 1 | 4-Trifluoromethylbenzenesulfonyl fluoride | Sesamol | BTMG (1 mol%), HMDS | 5 min | >99 | [6] |

| 2 | Phenylsulfonyl fluoride | 4-Methoxyphenol | BTMG (5 mol%), HMDS | 30 min | 96 | [6] |

| 3 | 4-Nitrobenzenesulfonyl fluoride | Benzylamine | Ca(NTf₂)₂, DABCO | 30 min | 95 | [8] |

| 4 | Phenylsulfonyl fluoride | Morpholine | Ca(NTf₂)₂, DABCO | 30 min | 94 | [8] |

| 5 | 4-Pyridinesulfonyl fluoride | 4-tert-Butylphenol | BTMG (10 mol%), HMDS | 30 min | 91 | [6] |

Conclusion

2-Bromo-5-fluoropyridine-4-sulfonyl fluoride is a highly promising and versatile building block for SuFEx chemistry. Its unique combination of a pharmaceutically relevant pyridine core with multiple handles for further functionalization makes it an attractive tool for the rapid synthesis of diverse molecular libraries. The protocols detailed in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The inherent stability of the sulfonyl fluoride group, coupled with its tunable reactivity, ensures that SuFEx reactions with this hub will continue to be a valuable strategy in modern chemical synthesis.

References

-

Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233-1237. [Link]

-

Willis, M. C., et al. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PMC. [Link]

-

Boyd, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4145. [Link]

-

Sharpless, K. B., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie International Edition, 61(3), e202112375. [Link]

-

Wright, S. W., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

van der Pijl, F., et al. (2022). Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties. Organic Letters, 24(47), 8740-8744. [Link]

-

Bull, J. A., et al. (2022). Catalytic SuFEx reactivity of sulfonimidoyl fluorides with functionalized amines with automation applicable conditions. Imperial College London. [Link]

-

Zuilhof, H., et al. (2022). Sulfur–Phenolate Exchange: SuFEx‐Derived Dynamic Covalent Reactions and Degradation of SuFEx Polymers. Angewandte Chemie International Edition, 61(11), e202115663. [Link]

-

Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]

-

De Borggraeve, W. M., et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 13(4), 1045-1051. [Link]

-

Zuilhof, H., et al. (2020). Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. Angewandte Chemie International Edition, 59(12), 4843-4848. [Link]

-

Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 84, 153358. [Link]

-

Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis, 11(11), 6899-6910. [Link]

-

Ball, N. D. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. [Link]

-

Luisi, R., & Parsons, P. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Chemistry – A European Journal. [Link]

-

Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389-4394. [Link]

-

De Borggraeve, W. M., et al. (2022). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Nature Communications, 13(1), 6099. [Link]

-

Kelly, J. M., et al. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Nature Communications, 13(1), 5861. [Link]

-

Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]

-

Ball, N. D., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. Chemical Science. [Link]

-

Wang, F., et al. (2022). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 13(1), 5345. [Link]

-

Novicki, J. R., et al. (2025). Sulfur fluoride exchange with carbon pronucleophiles. ResearchGate. [Link]

-

Dong, J., et al. (2018). Installation of -SO2F groups onto primary amides. Tetrahedron Letters, 59(38), 3465-3468. [Link]

-

Locklin, J., et al. (2019). Scheme 1. a) Surface-bound SuFEx reaction with amines. b) Multiple or... ResearchGate. [Link]

-

Olsen, C. A., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

-

Moses, J. E., et al. (2022). Sulfur Fluoride Exchange (SuFEx). Science of Synthesis: Click Chemistry. [Link]

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. research.monash.edu [research.monash.edu]

- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]

- 4. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.cshl.edu [repository.cshl.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Sulfur fluoride exchange with carbon pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 12. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

covalent modification of lysine residues with pyridine sulfonyl fluorides

Application Note: Covalent Modification of Lysine Residues with Pyridine Sulfonyl Fluorides

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and medicinal chemistry.

The Paradigm Shift: From Cysteine to Lysine Targeting

Historically, targeted covalent inhibitors (TCIs) have relied heavily on α,β-unsaturated carbonyls (e.g., acrylamides) to engage nucleophilic cysteine residues. However, cysteine is the least prevalent amino acid, absent in approximately 80% of known protein binding sites[1]. To expand the druggable proteome, the field is shifting toward targeting lysine—an amino acid highly prevalent in binding pockets and protein-protein interaction (PPI) interfaces[2].

Targeting lysine presents a distinct chemical challenge. Under physiological conditions, the

Chemical Rationale: The Pyridine Sulfonyl Fluoride Scaffold

Sulfonyl fluorides (SFs) are privileged covalent warheads possessing "Goldilocks reactivity"—they are highly stable in aqueous buffers and plasma, avoiding non-specific degradation, but become highly reactive when subjected to proximity-induced activation[5].

The introduction of a pyridine ring to the sulfonyl fluoride scaffold (e.g., 6-cyanopyridine-2-sulfonyl fluoride or 3-fluoropyridine-4-sulfonyl fluoride) fundamentally alters the electronic landscape of the warhead[6]. The nitrogen atom in the heteroaromatic ring exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the sulfur(VI) center. This dramatically increases the electrophilicity of the sulfur atom without compromising the high bond dissociation energy of the S-F bond[6]. Consequently, pyridine sulfonyl fluorides are primed for nucleophilic attack by the

Mechanistic Pathway of Proximity-Driven SuFEx

The covalent modification of lysine by a pyridine sulfonyl fluoride is not a simple bimolecular collision; it is a proximity-driven, unimolecular-like reaction governed by the local protein microenvironment. Upon reversible binding of the ligand, the target lysine is desolvated. Adjacent basic residues or the hydrophobic nature of the pocket can suppress the lysine's

Fig 1: Proximity-driven SuFEx mechanism for lysine modification.

Quantitative Benchmarking & Target Landscape

To contextualize the utility of pyridine sulfonyl fluorides, it is critical to compare them against other amine-reactive warheads and review their successful application in recent drug discovery campaigns.

Table 1: Comparison of Covalent Warheads for Lysine Modification

| Warhead Class | Primary Target(s) | Electrophilicity | Aqueous Stability | Bond Reversibility |

| Acrylamide | Cys (Lys rare) | High (Soft) | High | Irreversible |

| Salicylaldehyde | Lys | Moderate (Hard) | Moderate | Reversible (Imine) |

| Aryl-Fluorosulfate | Tyr, Lys, His | Mild (Proximity-dependent) | Very High | Irreversible |

| Pyridine Sulfonyl Fluoride | Lys, Tyr, Ser, His | Tunable (High via electron-withdrawal) | High | Irreversible |

Table 2: Representative Lysine-Targeted SuFEx Probes

| Target Protein | Targeted Residue | Ligand Scaffold | Warhead Type | Reference |

| eIF4E | Lys162 | Cap-binding mimetic | Arylsulfonyl fluoride | [8] |

| Hsp90 | Lys58 | PU-H71 derivative | Arylsulfonyl fluoride | [1] |

| XIAP (BIR3) | Lys311 | Smac mimetic peptide | Benzamide-sulfonyl fluoride | [9] |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They incorporate intrinsic controls to ensure that observed labeling is driven by specific target engagement rather than non-specific hyper-reactivity.

Fig 2: Self-validating experimental workflow for covalent inhibitor profiling.